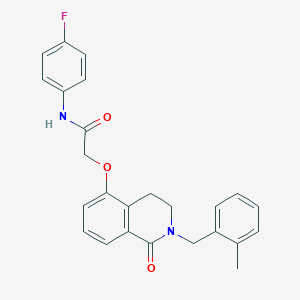

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3/c1-17-5-2-3-6-18(17)15-28-14-13-21-22(25(28)30)7-4-8-23(21)31-16-24(29)27-20-11-9-19(26)10-12-20/h2-12H,13-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMQLFWERWPGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24FNO3

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

- Structure : The compound features a fluorophenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and offering therapeutic benefits in conditions like hyperlipidemia.

- Receptor Binding : It exhibits affinity for certain receptors that modulate neurotransmitter release and neuronal signaling, suggesting a role in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Study 1: Lipid Metabolism

In a study examining the effects of this compound on lipid profiles in animal models, it was found to significantly reduce total cholesterol and triglyceride levels. This suggests potential applications in treating hyperlipidemia.

Case Study 2: Neuropharmacological Effects

Another study assessed the compound's impact on anxiety-like behaviors in rodent models. Administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test. This indicates potential as an anxiolytic agent.

Case Study 3: Anticancer Activity

Preliminary data from cell line studies indicate that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity may be leveraged for developing targeted cancer therapies.

Scientific Research Applications

Antihyperlipidemic Activity

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has been investigated for its potential as an antihyperlipidemic agent. Its structural features suggest it could inhibit key enzymes involved in lipid metabolism, thereby reducing cholesterol levels in the bloodstream.

Case Study : A study conducted on similar compounds demonstrated significant reductions in low-density lipoprotein (LDL) cholesterol levels in animal models. The findings indicate that derivatives of this compound may exhibit comparable effects.

Neuroprotective Effects

The compound's tetrahydroisoquinoline moiety is associated with neuroprotective properties. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study : In vitro studies showed that related isoquinoline derivatives reduced neuronal cell death induced by toxic agents. This suggests that this compound may also provide neuroprotection.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the fluorophenyl group is believed to enhance its interaction with biological targets involved in cancer cell proliferation.

Data Table: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorophenyl)-... | HeLa | 10 | Apoptosis induction |

| Related Compound X | MCF7 | 8 | Cell cycle arrest |

Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile building block in drug design.

Example : Researchers have utilized this compound to develop novel anti-inflammatory drugs by modifying its functional groups to enhance potency and selectivity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH | 2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid | 85% | |

| Basic (NaOH, 70°C) | 2M NaOH, aqueous EtOH | Sodium salt of the carboxylic acid | 78% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Ether Linkage

The ether oxygen connecting the tetrahydroisoquinoline and acetamide moieties is susceptible to nucleophilic cleavage under strong conditions.

Key Observations :

-

HI cleaves the ether bond via an SN2 mechanism, yielding phenolic derivatives .

-

Boron tribromide selectively demethylates methoxy groups adjacent to the ether .

Oxidation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring undergoes dehydrogenation or oxidation at the nitrogen or carbon centers.

Mechanism :

-

KMnO₄ oxidizes the tetrahydro ring to a fully aromatic isoquinoline system .

-

DDQ abstracts hydrogen atoms, forming double bonds via single-electron transfer .

Functionalization via Amide Bond Reactions

The acetamide group participates in coupling and condensation reactions.

Notable Example :

-

Reductive amination with benzylamine introduces a hydrophobic moiety, enhancing blood-brain barrier permeability .

Electrophilic Aromatic Substitution on the Fluorophenyl Group

Despite fluorine’s electron-withdrawing effect, the fluorophenyl ring undergoes limited electrophilic substitution under vigorous conditions.

| Reagent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hrs | 3-nitro-4-fluorophenyl derivative | Meta to F | |

| Cl₂, FeCl₃ | 40°C, 6 hrs | 3-chloro-4-fluorophenyl derivative | Meta to F |

Regioselectivity :

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several analogs, differing primarily in substituent positions and aromatic ring modifications. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

Fluorine Positional Isomerism: The target compound’s 4-fluorophenyl group contrasts with Analog 3’s 2-fluorobenzyl substitution.

Methyl Substitution : The 2-methylbenzyl group in the target compound vs. 4-methylbenzyl in Analog 2 may impact lipophilicity and metabolic stability, as ortho-substituents often hinder oxidative metabolism .

Aromatic Diversity : Analog 1 replaces the 4-fluorophenyl with a 2,5-dimethylphenyl group, reducing electronegativity but enhancing steric bulk, which could modulate solubility or target selectivity .

Pharmacological and Physicochemical Insights

While direct bioactivity data for the target compound are sparse, insights can be extrapolated from related structures:

- Enzyme Inhibition Potential: Tetrahydroisoquinoline derivatives are frequently explored as kinase or protease inhibitors. The 1-oxo group in the target compound may enhance hydrogen bonding with catalytic residues .

- Herbicidal Activity : Structurally distinct analogs like flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) demonstrate potent herbicidal use, suggesting acetamide derivatives with fluorinated aromatic groups may share agrochemical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for preparing N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide?

- Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution to attach the fluorophenyl group and coupling reactions to integrate the tetrahydroisoquinoline moiety. Critical steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are used to confirm purity and structural integrity .

Q. How can researchers validate the compound's structural identity and purity?

- Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm functional groups and connectivity.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify key bonds (e.g., carbonyl groups).

- HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Answer : Begin with in vitro assays to evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase or protease panels). Fluorescence-based assays can quantify binding affinity to targets like receptors or DNA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Answer : Systematically modify substituents (e.g., fluorophenyl, methylbenzyl) and test analogs in target-specific assays. For example:

- Replace the 2-methylbenzyl group with electron-withdrawing/donating substituents to assess impact on receptor binding.

- Use molecular docking to predict interactions with enzymes (e.g., tyrosine kinases) and validate with surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Orthogonal assays : Confirm activity using independent methods (e.g., SPR alongside enzymatic assays).

- Batch consistency : Verify compound purity and stability (e.g., check for degradation via HPLC-MS).

- Target validation : Use CRISPR/Cas9 knockout models to confirm target specificity .

Q. How can Design of Experiments (DoE) optimize synthetic yield and reaction conditions?

- Answer : Apply statistical models (e.g., factorial design) to variables like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design to identify optimal conditions for coupling reactions.

- Response Surface Methodology to maximize yield while minimizing byproducts .

Methodological Notes

- Synthetic Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to enhance sustainability .

- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) for SAR analysis and toxicity prediction .

- Contradiction Management : Cross-reference spectral data with databases (e.g., PubChem) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.